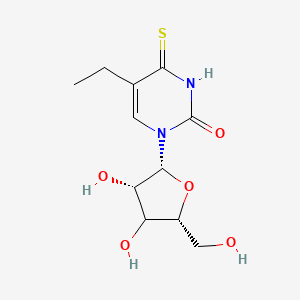

5-Ethyl-4-thiouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16N2O5S |

|---|---|

Molecular Weight |

288.32 g/mol |

IUPAC Name |

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19)/t6-,7?,8+,10-/m1/s1 |

InChI Key |

ZLTZNKYXHZOEGD-LCFZEIEZSA-N |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=S)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Application of Uridine Analogs for Nascent RNA Analysis in Molecular Biology

A Note on 5-Ethyl-4-thiouridine: Extensive literature searches did not yield specific information on "this compound" for applications in molecular biology. It is possible that this is a novel or less-common derivative, or a potential misnomer for the widely used and structurally related compounds, 4-thiouridine (4sU) and 5-ethynyluridine (5EU) . This guide will focus on these two well-documented uridine analogs, which are instrumental in the study of nascent RNA. The principles, protocols, and applications described herein are likely to be highly relevant for any similar uridine derivative designed for metabolic labeling of RNA. We also touch upon the recently synthesized 5-ethynyl-4'-thiouridine , a novel probe for monitoring RNA synthesis.

Core Concepts: Metabolic Labeling of Nascent RNA

The central application of 4sU and 5EU in molecular biology is the metabolic labeling of newly transcribed RNA. This technique allows researchers to distinguish newly synthesized RNA from the pre-existing RNA pool within a cell. The general workflow involves the introduction of the uridine analog to cells in culture. The cells' natural metabolic pathways uptake the analog and convert it into its triphosphate form. RNA polymerases then incorporate this modified nucleotide into elongating RNA chains in place of uridine. This incorporation introduces a unique chemical handle into the nascent RNA, which can then be exploited for purification and downstream analysis.

Data Presentation: Quantitative Parameters for 4sU and 5EU Labeling

The successful application of 4sU and 5EU is dependent on optimizing labeling conditions to maximize incorporation into nascent RNA while minimizing cellular toxicity. The following tables summarize recommended concentrations and potential cellular effects.

| Compound | Cell Line | Concentration (µM) | Duration | Observed Effects & Notes |

| 4-thiouridine (4sU) | mESCs | 200 | 15 min | Sufficient for significant incorporation with minimal impact on cellular homeostasis.[1] |

| HEK293 | 40 | 2-24 hrs | Tolerable concentration; results in 0.5% to 2.3% incorporation.[2] | |

| U2OS | >50 | - | Inhibition of rRNA synthesis and processing, induction of nucleolar stress.[3] | |

| NIH-3T3, SVEC 4-10, DG75 | 100 - 5000 | 1 hr | Efficient incorporation across various cell types.[4] | |

| 5-ethynyluridine (5EU) | Cultured Cells | 500 - 5000 | 0.5 - 24 hrs | General recommendation for acceptable incorporation.[5] |

| HeLa | 100 | 24 hrs | Can induce nuclear accumulation of polyadenylated RNAs and affect alternative splicing. | |

| HEK293T | up to 1000 | 5 - 72 hrs | Inhibition of cell proliferation without affecting viability.[6] | |

| A549 | up to 500 | 48 hrs | Decrease in cell counts.[6] |

Signaling Pathways and Experimental Workflows

Metabolic Activation and Incorporation of Uridine Analogs

The metabolic activation of both 4sU and 5EU is a prerequisite for their incorporation into nascent RNA. This process is initiated by cellular uridine kinases.

Figure 1: Metabolic activation pathway of 4sU and 5EU for RNA incorporation.

Experimental Workflow for Nascent RNA Analysis

The overall workflow for isolating and analyzing nascent RNA using 4sU or 5EU involves a series of sequential steps, from labeling to downstream analysis.

Figure 2: General experimental workflow for nascent RNA analysis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA

This protocol describes the initial step of incorporating the uridine analog into the RNA of cultured cells.

Materials:

-

Adherent cells at 70-80% confluency in a 10 cm plate

-

Culture medium

-

4-thiouridine (4sU) or 5-ethynyluridine (5EU) stock solution

-

TRIzol reagent

Procedure:

-

Prepare the labeling medium by adding the desired final concentration of 4sU or 5EU to the pre-warmed culture medium.[7]

-

Aspirate the existing medium from the cells.

-

Add the labeling medium to the cells and incubate for the desired duration (refer to the data table for guidance).[7]

-

To stop the labeling, aspirate the labeling medium and add 3 mL of TRIzol directly to the plate to lyse the cells.[7]

-

Collect the cell lysate and proceed with total RNA extraction or store at -80°C.[7]

Protocol 2: Biotinylation of 4sU-labeled RNA

This protocol details the chemical attachment of biotin to the thiol group of incorporated 4sU.

Materials:

-

Total RNA containing 4sU-labeled transcripts (60-100 µg)

-

EZ-Link Biotin-HPDP (1 mg/mL in DMF)

-

10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

-

Phenol:Chloroform

-

5 M NaCl

-

Isopropanol

Procedure:

-

In a reaction tube, combine the total RNA, 10x Biotinylation Buffer, and Biotin-HPDP.[7]

-

Incubate the reaction at room temperature for 1.5 hours with rotation, protected from light.[7]

-

To remove unreacted biotin, add an equal volume of phenol:chloroform, vortex, and centrifuge.[7]

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 1/10 volume of 5 M NaCl and an equal volume of isopropanol.[7]

-

Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the biotinylated RNA.

-

Wash the pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

Protocol 3: Click Chemistry for Biotinylation of 5EU-labeled RNA

This protocol describes the copper-catalyzed click reaction to attach biotin to the alkyne group of incorporated 5EU.

Materials:

-

Total RNA containing 5EU-labeled transcripts

-

Biotin-azide

-

Click-iT® Reaction Buffer Kit (or individual components: copper(II) sulfate, reducing agent)

Procedure:

-

Prepare the click reaction mixture according to the manufacturer's instructions, containing the 5EU-labeled RNA, biotin-azide, copper(II) sulfate, and a reducing agent.[8]

-

Incubate the reaction for 30 minutes at room temperature.[8]

-

Purify the biotinylated RNA from the reaction components, typically through ethanol precipitation.[8]

Protocol 4: Purification of Biotinylated RNA

This protocol describes the capture of biotinylated RNA using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated RNA

-

Streptavidin-coated magnetic beads

-

Binding/Washing Buffer

-

Elution Buffer (e.g., 100 mM DTT for 4sU)

Procedure:

-

Wash the required amount of streptavidin beads according to the manufacturer's instructions.[9]

-

Resuspend the beads in a suitable binding buffer.

-

Heat the biotinylated RNA to 65°C for 10 minutes and immediately place on ice for 5 minutes to denature secondary structures.

-

Add the denatured RNA to the beads and incubate at room temperature with rotation to allow binding.

-

Wash the beads several times with washing buffer to remove non-biotinylated RNA.

-

Elute the captured nascent RNA from the beads using an appropriate elution buffer. For 4sU labeled RNA biotinylated with a reducible linker, a reducing agent like DTT is used. For 5EU, the elution method will depend on the specific biotin-azide used.

The Novel Probe: 5-Ethynyl-4'-thiouridine

Recent advancements have led to the synthesis of 5-ethynyl-4'-thiouridine, a novel nucleoside analog that combines features of both 4sU and 5EU.[9] This probe has been successfully used to monitor RNA synthesis in proliferating HeLa cells.[9] Its utility lies in the ability to be detected via click chemistry, similar to 5EU, while also containing the 4'-thio modification.[9] Further research will likely elucidate its specific advantages and applications in molecular biology.

Conclusion

While specific information on "this compound" remains elusive, the principles and methodologies established for 4-thiouridine and 5-ethynyluridine provide a robust framework for the study of nascent RNA. These powerful tools have revolutionized our understanding of RNA synthesis, processing, and decay. The continuous development of novel analogs, such as 5-ethynyl-4'-thiouridine, promises to further enhance our ability to investigate the dynamic world of the transcriptome. Researchers and drug development professionals can leverage the protocols and data presented in this guide as a starting point for their investigations into gene expression dynamics.

References

- 1. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Biotin-Streptavidin Affinity Purification of RNA-Protein Complexes Assembled In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Metabolism of 4-Thiouridine Analogues

Disclaimer: As of late 2025, specific research detailing the cellular uptake and metabolism of 5-Ethyl-4-thiouridine is not extensively available in the public domain. This guide provides a comprehensive overview based on the well-studied parent compound, 4-thiouridine (4sU) , and extrapolates the likely behavior of its 5-ethyl derivative. The fundamental biochemical pathways described for 4sU are expected to be the primary routes for the metabolism of this compound.

Introduction

Metabolic labeling of nascent RNA with nucleoside analogues is a cornerstone technique for studying RNA synthesis, processing, turnover, and RNA-protein interactions. 4-thiouridine (4sU), a photoreactive analogue of uridine, is widely used for these purposes.[1][2] When introduced to cells, it is metabolized through the endogenous nucleotide salvage pathway and incorporated into newly transcribed RNA.[1][2] The addition of an ethyl group at the 5-position of the uracil base is a modification intended to introduce specific properties, potentially for detection or to alter its biochemical interactions. This document details the established mechanisms of cellular entry and metabolic conversion of 4sU, which provides a robust framework for understanding this compound.

Cellular Uptake

The entry of 4-thiouridine and its analogues into mammalian cells is a mediated process, relying on specific membrane proteins rather than passive diffusion.

2.1 Nucleoside Transporters The uptake of 4sU is primarily facilitated by two families of nucleoside transporters:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters, particularly SLC29A1 (hENT1) and SLC29A2 (hENT2), mediate the bidirectional transport of nucleosides down their concentration gradient. Cell lines with robust expression of these transporters, such as HEK293 and HeLa, readily take up 4sU.[3][4]

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.

The efficiency of uptake can vary significantly between cell types, largely depending on the expression levels of these transporters.[3][4] For cells with low transporter expression, achieving effective intracellular concentrations of the nucleoside can be challenging.

Metabolic Activation: The Nucleotide Salvage Pathway

Once inside the cell, this compound must be converted into its triphosphate form to be utilized by RNA polymerases. This multi-step enzymatic conversion occurs via the nucleotide salvage pathway.[2][5]

The key steps are:

-

Monophosphorylation: The nucleoside is first phosphorylated by a uridine-cytidine kinase (UCK) to form this compound-5'-monophosphate. This initial phosphorylation is often the rate-limiting step in the activation pathway.[3][4]

-

Diphosphorylation: The monophosphate is subsequently converted to a diphosphate by a nucleoside monophosphate kinase (NMPK).

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the biologically active this compound-5'-triphosphate (5-Ethyl-4sUTP).

This activated triphosphate analogue can then compete with endogenous UTP for incorporation into nascent RNA transcripts by RNA polymerases I, II, and III.[6]

Quantitative Data Summary

While no specific quantitative data exists for this compound, the following tables summarize typical experimental parameters and observed effects for the parent compound, 4sU. These values serve as a practical starting point for experimental design.

Table 1: Typical Conditions for 4sU Metabolic Labeling in Cell Culture

| Parameter | Value Range | Purpose | Reference |

|---|---|---|---|

| Concentration | 10 µM - 500 µM | Labeling nascent RNA | [7] |

| Incubation Time | 5 minutes - 24 hours | Short for synthesis rates, long for decay studies | [8][9] |

| Cell Type | Mammalian cells (e.g., HEK293, HeLa, U2OS) | Varies based on transporter expression |

| Median Incorporation | 0.5% - 2.3% of total uridine | At 100-500µM for 2-24 hours |[8][7] |

Table 2: Concentration-Dependent Effects of 4sU on Cellular Processes

| Concentration | Observed Effect | Implication | Reference |

|---|---|---|---|

| > 50 µM | Inhibition of rRNA synthesis and processing | Potential for nucleolar stress response | [7][10] |

| > 100 µM | Reduced 47S rRNA levels (~75%) | Perturbation of ribosome biogenesis | [10] |

| 40 µM | Modest but significant influence on alternative splicing | Caution needed for splicing studies | [7] |

| ≤ 10 µM | Minimal perturbation, suitable for rRNA analysis | Lower concentrations reduce off-target effects |[10] |

Experimental Protocols

The following protocols are standard methods used to study the incorporation of 4sU into nascent RNA. They are directly applicable for investigating this compound.

5.1 Protocol 1: Metabolic Labeling of Nascent RNA This protocol describes the basic procedure for labeling RNA in cultured mammalian cells.

-

Cell Culture: Plate cells (e.g., HEK293) on a 10 cm dish to reach 70-80% confluency.[9]

-

Prepare Labeling Medium: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Just before use, dilute the stock into pre-warmed culture medium to the desired final concentration (e.g., 100 µM).[5]

-

Labeling: Aspirate the old medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1 hour for synthesis analysis) under standard culture conditions.[9]

-

Harvesting: After incubation, place the dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

-

RNA Extraction: Lyse the cells directly on the plate using a TRIzol-based reagent and proceed with total RNA extraction according to the manufacturer's protocol.[11]

5.2 Protocol 2: Thiol-Specific Biotinylation and Isolation of Labeled RNA This protocol allows for the specific capture of RNA that has incorporated a 4-thiouridine analogue.

-

RNA Quantification: Resuspend the extracted total RNA in RNase-free water and determine its concentration and purity.

-

Biotinylation Reaction: In a typical reaction, combine 50-100 µg of total RNA with a thiol-reactive biotin derivative, such as Biotin-HPDP. The reaction is performed in a suitable buffer (e.g., 100 mM Tris, 10 mM EDTA, pH 7.4) for 1.5-2 hours at room temperature with rotation.[10][9]

-

Purification: Remove unreacted Biotin-HPDP by performing a chloroform/isoamyl alcohol extraction, often using phase-lock gel tubes to improve recovery. Precipitate the biotinylated RNA with isopropanol.[10][9]

-

Affinity Capture: Resuspend the purified RNA and incubate it with streptavidin-coated magnetic beads for 1 hour to allow the biotinylated RNA to bind.

-

Washing: Wash the beads multiple times with high-salt buffers to remove non-specifically bound, unlabeled RNA.

-

Elution: Elute the captured, newly transcribed RNA from the beads by adding a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, which cleaves the disulfide bond in the Biotin-HPDP linker.[5] The eluted RNA is now ready for downstream analysis like qRT-PCR or sequencing.

Conclusion and Future Directions

The cellular uptake and metabolism of this compound are fundamentally governed by the pathways established for 4-thiouridine. It enters cells via nucleoside transporters and is converted to its active triphosphate form by the nucleotide salvage pathway before incorporation into RNA. While the 5-ethyl modification is expected to be tolerated by this machinery, its presence may influence the efficiency of transport, enzymatic conversion rates, and downstream biological effects. High concentrations may also induce a nucleolar stress response, a factor that must be considered during experimental design. Future research should focus on directly quantifying the uptake kinetics and phosphorylation efficiency of this compound and characterizing any unique biological consequences of its incorporation into cellular RNA.

References

- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

An In-depth Technical Guide to 4-Thiouridine (4sU) as a Uridine Analog for Nascent RNA Labeling

Introduction

The study of gene expression dynamics is fundamental to understanding cellular processes in both health and disease. While standard RNA sequencing (RNA-seq) provides a static snapshot of the transcriptome, it fails to capture the intricate kinetics of RNA synthesis, processing, and degradation.[1][2][3][4][5] Metabolic labeling of nascent RNA with nucleoside analogs has emerged as a powerful strategy to overcome this limitation, enabling a temporal dimension to be added to transcriptomic analyses.[6][7][8]

4-Thiouridine (4sU) is a naturally occurring, modified uridine analog that has become a cornerstone for studying nascent RNA.[9] When introduced to cells, 4sU is readily taken up and incorporated into newly transcribed RNA in place of uridine by RNA polymerases.[10][11] The key feature of 4sU is the substitution of the oxygen atom at the C4 position of the pyrimidine ring with a sulfur atom. This subtle modification introduces a reactive thiol group, which serves as a chemical handle for the selective purification or modification of newly synthesized RNA, without significantly perturbing cellular processes at appropriate concentrations.[12]

This technical guide provides a comprehensive overview of the use of 4sU for nascent RNA labeling, intended for researchers, scientists, and drug development professionals. It covers the core principles, detailed experimental protocols, data presentation, and visualization of key workflows.

Core Principle and Mechanism of Action

The utility of 4sU as a tool for nascent RNA analysis hinges on its metabolic incorporation and subsequent chemical reactivity.

2.1 Cellular Uptake and Incorporation:

-

Uptake: 4sU is transported into the cell via nucleoside transporters.[8]

-

Phosphorylation: Once inside the cell, 4sU is phosphorylated by cellular kinases to its triphosphate form, 4-thiouridine triphosphate (4sUTP).

-

Incorporation: RNA polymerases recognize 4sUTP as an analog of UTP and incorporate it into elongating RNA chains during transcription.

2.2 Selective Chemical Modification:

The thiol group in the incorporated 4sU is the key to its utility. It allows for two primary downstream applications:

-

Biotinylation and Affinity Purification: The thiol group can be specifically reacted with thiol-reactive biotin reagents, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). This covalently attaches a biotin molecule to the 4sU-labeled RNA, enabling its selective capture and enrichment using streptavidin-coated beads. This approach is fundamental to techniques like 4sU-seq.

-

Chemical Conversion for Sequencing: The thiol group can be chemically modified to induce specific base changes during reverse transcription. This is the basis for powerful techniques like SLAM-seq and TimeLapse-seq, which avoid the need for biochemical enrichment.

-

SLAM-seq (Thiol(SH)-linked alkylation for the metabolic sequencing of RNA): In SLAM-seq, the sulfur atom in 4sU is alkylated with iodoacetamide (IAA).[5][6][13] This modification causes the reverse transcriptase to misinterpret the modified 4sU as a cytidine (C) instead of a uridine (U), leading to a T-to-C transition in the resulting cDNA.[6][13]

-

TimeLapse-seq: This method employs an oxidative-nucleophilic-aromatic substitution reaction to convert 4-thiouridine into a cytidine analog.[1][2][3] This chemical recoding also results in a U-to-C mutation during sequencing.[1][2][3]

-

By sequencing the total RNA and identifying the T-to-C conversions, researchers can distinguish newly synthesized transcripts from the pre-existing RNA pool.[10][14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 4sU. It is crucial to optimize these protocols for specific cell types and experimental goals.

3.1 Metabolic Labeling of Nascent RNA with 4sU

This protocol describes the fundamental step of introducing 4sU to cultured cells.

-

Materials:

-

4-Thiouridine (4sU) powder

-

Sterile, RNase-free water or DMSO for stock solution preparation

-

Cell culture medium appropriate for the cell line

-

Cultured cells

-

-

Procedure:

-

Prepare 4sU Stock Solution: Dissolve 4sU in sterile, RNase-free water or DMSO to a stock concentration (e.g., 50 mM). Store in small aliquots at -20°C and protect from light. Thaw only once before use.[11]

-

Cell Seeding: Seed cells at a density that allows for logarithmic growth throughout the experiment.

-

Labeling:

-

For pulse-labeling experiments to measure RNA synthesis rates, add 4sU to the cell culture medium to a final concentration. The optimal concentration and labeling time are critical and must be determined empirically for each cell type to balance labeling efficiency with potential cytotoxicity.[12][15] (See Table 1 for general guidelines).

-

For pulse-chase experiments to measure RNA decay rates, label the cells with 4sU for a defined period (the "pulse"), then replace the 4sU-containing medium with fresh medium containing a high concentration of unlabeled uridine (the "chase"). Collect cells at various time points during the chase.

-

-

Cell Lysis: After the desired labeling time, aspirate the medium and lyse the cells directly on the plate using a lysis buffer suitable for RNA extraction (e.g., TRIzol).[11]

-

Table 1: Recommended 4sU Concentrations and Labeling Durations

| Labeling Duration | Recommended 4sU Concentration (µM) | Primary Application |

| < 15 min | 500 - 1000 | Measuring rapid changes in transcription |

| 15 - 60 min | 200 - 500 | Measuring RNA synthesis rates |

| 1 - 4 hours | 100 - 200 | Measuring RNA processing and short-term decay |

| > 4 hours | 50 - 100 | Measuring long-term RNA decay (pulse-chase) |

Note: These are starting recommendations and should be optimized. High concentrations of 4sU (>50 µM) and prolonged exposure can lead to cytotoxicity and inhibition of rRNA synthesis.[12][15]

3.2 Total RNA Extraction

A standard protocol for isolating total RNA from labeled cells.

-

Materials:

-

TRIzol or similar lysis reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

RNase-free water

-

-

Procedure:

-

Add chloroform to the TRIzol lysate (0.2 mL of chloroform per 1 mL of TRIzol).

-

Shake vigorously and incubate at room temperature for 2-3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding isopropanol (0.5 mL per 1 mL of TRIzol used initially).

-

Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully remove the ethanol and air-dry the pellet.

-

Resuspend the RNA in RNase-free water.

-

3.3 SLAM-seq Protocol: Alkylation of 4sU-labeled RNA

This protocol describes the chemical modification of 4sU in total RNA for SLAM-seq.

-

Materials:

-

Purified total RNA containing 4sU

-

Iodoacetamide (IAA) solution

-

Reaction buffer (e.g., sodium phosphate buffer, pH 8.0)

-

-

Procedure:

-

In a final reaction volume, mix the total RNA with the reaction buffer and IAA solution.

-

Incubate the reaction in the dark at the optimized temperature and time (e.g., 50°C for 15 minutes).

-

Quench the reaction and purify the alkylated RNA using a suitable RNA cleanup kit or ethanol precipitation.

-

The resulting RNA is now ready for library preparation and sequencing.

-

3.4 TimeLapse-seq Protocol: Chemical Conversion of 4sU

This protocol outlines the chemical conversion of 4sU for TimeLapse-seq.

-

Materials:

-

Purified total RNA containing 4sU

-

Oxidant (e.g., osmium tetroxide)

-

Amine (e.g., ammonium chloride)

-

-

Procedure:

-

Treat the 4sU-labeled RNA with the oxidant and amine under optimized conditions.

-

Purify the chemically converted RNA.

-

The RNA is then used for downstream applications like RNA sequencing.

-

Data Presentation and Quantitative Analysis

A key aspect of nascent RNA labeling experiments is the quantitative analysis of the resulting data.

Table 2: Comparison of Uridine Analogs for Nascent RNA Labeling

| Analog | Principle of Detection | Advantages | Disadvantages |

| 4-Thiouridine (4sU) | Thiol-specific chemistry (biotinylation or chemical conversion) | Versatile for both enrichment and sequencing-based detection; relatively low cytotoxicity at optimal concentrations. | Can inhibit rRNA synthesis at high concentrations; potential for minor effects on splicing.[12][15] |

| 5-Ethynyluridine (EU) | Click chemistry | Highly specific and efficient reaction for visualization and enrichment. | Can be incorporated into DNA in some organisms; may perturb nuclear RNA metabolism.[16][17] |

| 5-Bromouridine (BrU) | Immunoprecipitation with anti-BrdU antibodies | Well-established for techniques like BRIC-seq. | Requires antibody-based enrichment which can have specificity issues; potential for lower cell permeability.[9] |

Table 3: Key Quantitative Parameters in Nascent RNA-Seq

| Parameter | Description | Method of Calculation |

| RNA Synthesis Rate | The rate at which a specific RNA is transcribed. | Determined from the amount of labeled RNA after a short pulse of 4sU. |

| RNA Degradation Rate (Half-life) | The rate at which a specific RNA is degraded. | Calculated from the decay of labeled RNA over time during a pulse-chase experiment. |

| T-to-C Conversion Rate (for SLAM-seq/TimeLapse-seq) | The percentage of thymines that are read as cytosines in sequencing reads from 4sU-labeled transcripts. | Calculated by dividing the number of C calls at T positions in the reference genome by the total number of reads covering those positions. |

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways are crucial for understanding the complex processes involved in nascent RNA analysis.

Caption: Experimental workflow for nascent RNA analysis using 4sU.

References

- 1. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rna-seqblog.com [rna-seqblog.com]

- 3. TimeLapse-seq: adding a temporal dimension to RNA sequencing through nucleoside recoding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mbb.yale.edu [mbb.yale.edu]

- 5. rna-seqblog.com [rna-seqblog.com]

- 6. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. escholarship.org [escholarship.org]

- 12. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]

- 13. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lexogen.com [lexogen.com]

- 15. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

A Technical Guide to the Photoreactive Properties of 5-Ethyl-4-thiouridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the photoreactive properties of 5-Ethyl-4-thiouridine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its expected characteristics and applications by drawing parallels with the well-documented properties of its parent compound, 4-thiouridine, and other 5-substituted analogs. All data and protocols presented herein are derived from studies on these closely related molecules and should be considered as a strong inferential basis for the study of this compound.

Introduction

This compound is a synthetic derivative of the naturally occurring nucleoside uridine. It belongs to the class of 4-thionucleosides, which are characterized by the substitution of the oxygen atom at the C4 position of the pyrimidine ring with a sulfur atom. This modification imparts unique photoreactive properties to the molecule, making it a valuable tool in various biochemical and therapeutic applications. The ethyl group at the C5 position is expected to further modulate these properties, including its lipophilicity and specific interactions with biomolecules.

The thionyl group in 4-thiouridine and its derivatives allows for the absorption of long-wavelength ultraviolet (UVA) light, a property not efficiently exhibited by canonical nucleosides.[1] Upon excitation, these molecules can form covalent crosslinks with nearby amino acids or nucleic acids, making them powerful probes for studying RNA-protein interactions and RNA structure.[2][3] Furthermore, 4'-thionucleoside analogs have shown promise as antiviral and antitumor agents.[4][5] This guide will delve into the synthesis, photoreactive properties, and experimental applications of this compound, with a comparative analysis of its better-studied analogs.

Synthesis of 5-Substituted-4-Thiouridines

The synthesis of 5-substituted-4-thiouridines generally involves a multi-step process starting from uridine or a related precursor. A common strategy is the thionation of a 5-substituted uridine derivative.

A general synthetic route involves:

-

Protection of the hydroxyl groups of the ribose sugar in the starting uridine derivative.

-

Introduction of the ethyl group at the C5 position of the uracil ring, if not already present in the starting material.

-

Thionation of the C4 carbonyl group to a thiocarbonyl group, often using a reagent like Lawesson's reagent.[6][7]

-

Deprotection of the hydroxyl groups to yield the final this compound.

Alternatively, enzymatic synthesis can be employed, offering high specificity and milder reaction conditions. For instance, 2'-deoxy-4'-thiouridine can be used as a substrate for trans-N-deoxyribosylase to generate various 2'-deoxy-4'-thio purine nucleosides.[8][9] A similar enzymatic approach could potentially be adapted for the synthesis of this compound.

Caption: Generalized synthesis workflow for this compound.

Photoreactive Properties

The key feature of 4-thiouridine and its derivatives is their ability to be excited by UVA light (typically around 330-360 nm), a wavelength that is less damaging to biological systems compared to the UVC light (around 254 nm) required to excite canonical nucleosides.[2][10]

UV-Vis Absorption

The introduction of a sulfur atom at the C4 position shifts the UV absorption maximum to longer wavelengths.[1] While the specific absorption maximum for this compound is not documented in the available literature, we can infer its properties from related compounds.

| Compound | λmax (nm) | Solvent |

| 4-Thio-2'-deoxyuridine | ~330-340 | H₂O / CH₃CN |

| 5-Fluoro-4-thiouridine | Not specified, but photoreactive at 366 nm | Acetonitrile |

| 5-Chloro-4-thiouridine | Not specified, but photoreactive at 366 nm | Acetonitrile |

| 5-Bromo-2'-deoxyuridine | >304 | Not specified |

| 5-Iodo-2'-deoxyuridine | >304 | Not specified |

Table 1: UV Absorption Properties of 4-Thiouridine and its Analogs. Data compiled from multiple sources.[1][2][11]

It is expected that this compound will have a similar absorption profile to 4-thio-2'-deoxyuridine, with a λmax in the UVA range.

Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. For 4-thiouridine derivatives, the formation quantum yield of the excited triplet state is a critical parameter for photocrosslinking applications.

| Compound | Parameter | Value | Solvent |

| 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine | Triplet formation quantum yield (ΦT) | 0.79 ± 0.01 | Acetonitrile |

| 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine | Singlet oxygen quantum yield (ΦΔ) | 0.61 ± 0.02 | Acetonitrile (O₂ saturated) |

Table 2: Photochemical Quantum Yields of a 5-Substituted-4-thiouridine Analog.[12][13]

The high triplet formation quantum yield of the 5-fluoro analog suggests that 5-substituted-4-thiouridines are highly efficient photosensitizers, a property that is likely shared by this compound.

Experimental Protocols

The unique photoreactive properties of 4-thiouridine analogs make them invaluable tools for a variety of experimental techniques, most notably for identifying RNA-protein interactions.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a widely used method to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[10][14][15][16] The protocol involves metabolically labeling cellular RNA with a photoreactive nucleoside analog like 4-thiouridine.

Detailed Methodology:

-

Metabolic Labeling: Cells are cultured in a medium supplemented with 4-thiouridine (typically 50-100 µM for cell lines like HEK293) for a defined period (e.g., 16 hours) to allow for its incorporation into newly transcribed RNA.[10][17]

-

UV Crosslinking: The cells are irradiated with UVA light (365 nm) to induce covalent crosslinks between the incorporated 4-thiouridine and interacting RBPs.[16]

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the RBP of interest, along with its crosslinked RNA fragments, is immunoprecipitated using a specific antibody.

-

RNA Fragmentation and Radiolabeling: The RNA is partially digested with RNase to trim non-protected regions, and the 5' ends of the remaining RNA fragments are radiolabeled.

-

Protein Digestion and RNA Isolation: The RBP is digested with proteinase K, and the crosslinked RNA fragments are isolated.

-

Library Preparation and Sequencing: The isolated RNA fragments are converted to a cDNA library and sequenced using high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to the genome, and the binding sites of the RBP are identified by looking for characteristic T-to-C mutations, which occur at the site of 4-thiouridine crosslinking.[15]

Caption: A schematic overview of the PAR-CLIP experimental workflow.

Applications in Drug Development

Thionucleosides, including derivatives of 4-thiouridine, have garnered significant interest in drug development due to their potential as antiviral and anticancer agents.[4][5] The substitution at the 4'-position of the ribose ring, in particular, has been shown to confer resistance to degradation by nucleoside phosphorylases, enhancing their bioavailability and therapeutic potential.[4]

While the specific therapeutic applications of this compound are not well-documented, its deoxy-derivative, 2'-deoxy-5-ethyl-beta-4'-thiouridine, has demonstrated potent antiviral activity against murine gammaherpesvirus. This suggests that this compound and its derivatives could be promising candidates for further investigation as therapeutic agents.

Conclusion

This compound, as a member of the 5-substituted-4-thiouridine family, is poised to be a valuable molecule for both basic research and drug development. Based on the properties of its analogs, it is expected to be a highly efficient photoreactive compound with a UV absorption maximum in the UVA range, making it suitable for photocrosslinking studies with minimal damage to biological systems. Its potential applications in techniques like PAR-CLIP can provide deep insights into the dynamics of RNA-protein interactions. Furthermore, the known antiviral activity of a closely related derivative underscores the potential of this compound as a lead compound for the development of novel therapeutics. Further experimental characterization of this specific compound is warranted to fully elucidate its photoreactive and biological properties.

References

- 1. NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Excited state properties of 5-fluoro-4-thiouridine derivative† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]

- 14. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins [jove.com]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Thiolated Uridine Analogs

This technical guide provides a comprehensive overview of the discovery, synthesis, and development of thiolated uridine analogs. These modified nucleosides, where an oxygen atom in the uracil base is replaced by sulfur, have garnered significant interest due to their diverse biological activities and applications in therapeutics and molecular biology research. This document details their synthesis, mechanisms of action, and key experimental protocols, presenting quantitative data in a structured format and illustrating complex pathways and workflows through diagrams.

Introduction to Thiolated Uridine Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[1][2] Modifications to the canonical nucleoside structure, such as those on the ribose sugar or the nucleobase, can confer potent and selective biological activity.[3] Thiolated uridine analogs, specifically those modified at the C2 or C4 position of the pyrimidine ring (2-thiouridine and 4-thiouridine), are a prominent class of such molecules.

The replacement of an oxygen atom with sulfur alters the molecule's electronic properties, size, and hydrogen bonding capacity. This can have profound effects on its biological activity, including its recognition by cellular and viral enzymes, its incorporation into nucleic acids, and its influence on RNA structure and stability.[4][5] 2-thiouridine (s²U) is a naturally occurring modification found in tRNA, where it plays a critical role in the efficiency and fidelity of codon translation by rigidifying the sugar conformation.[3][5] Synthetic thiolated analogs, such as 4-thiouridine (4sU), have become invaluable tools for studying RNA dynamics and have shown promise as therapeutic agents.[6][7]

Synthesis of Thiolated Uridine Analogs

The chemical synthesis of thiolated uridine analogs is a critical step in their development for both research and therapeutic purposes. Robust synthetic routes have been established to produce these compounds and their prodrug forms, which are designed to improve cellular uptake and metabolic activation.

General Synthesis of 4-Thiouridine (4sU)

A common method for synthesizing 4-thiouridine starts from the readily available nucleoside, uridine. A typical multi-step process involves:

-

Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected, often through acetylation.

-

Thionation: The key step involves the conversion of the 4-oxo group of the uracil ring into a 4-thio group. This is commonly achieved using Lawesson's reagent.

-

Deprotection: The protecting groups on the ribose are removed to yield the final 4sU nucleoside.[6]

Synthesis of 2-Thiouridine (s²U)

The synthesis of 2-thiouridine can be accomplished by coupling a bis-silylated 2-thiouracil with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection.[5]

Prodrug Strategies

To overcome the often rate-limiting first phosphorylation step and to improve membrane permeability, 5'-O-monophosphate prodrugs of thiolated uridines have been developed.[6][8] These strategies involve masking the negatively charged phosphate group with biolabile protecting groups. Examples of these promoieties include:

-

4-acetyloxybenzyl (AB)

-

S-pivaloyl-2-thioethyl (tBuSATE)

-

cycloSaligenyl (cycloSal)

-

ProTide (phosphoramidates)[6]

These prodrugs can permeate cellular membranes and are intracellularly converted to the active 5'-monophosphate, bypassing the need for the initial, often inefficient, phosphorylation by cellular kinases.[6]

Caption: General synthetic workflow for 4-thiouridine and its prodrugs.

Mechanism of Action and Therapeutic Applications

Thiolated uridine analogs exhibit a range of biological activities, primarily as antiviral and anticancer agents. Their mechanism often involves targeting nucleic acid metabolism and function.

Antiviral Activity

Many thiolated uridine analogs function as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of RNA viruses.[9][10] After entering the cell, the nucleoside analog is phosphorylated to its active triphosphate form. This triphosphate metabolite then acts as a substrate for the viral RdRp, competing with the natural uridine triphosphate (UTP).

Once incorporated into the growing viral RNA chain, the analog can terminate chain synthesis or introduce mutations, leading to a non-viable viral genome.[1][9]

-

2-Thiouridine (s²U): Has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses, including Dengue virus (DENV) and SARS-CoV-2.[9][10] It inhibits viral RNA synthesis catalyzed by RdRp.[10]

-

4'-Thiouridine: Identified as a potent agent against SARS-CoV-2, its triphosphate metabolite inhibits both the RdRp and NiRAN domain functions of the viral nsp12 protein, terminating RNA synthesis.[11]

-

4'-Thiothymidine and 2'-Deoxy-4'-thiouridine: These analogs have shown activity against herpes simplex virus 1, human cytomegalovirus, and orthopoxviruses.[12][13]

Caption: Mechanism of action for antiviral thiolated uridine analogs.

Anticancer Activity

The anticancer mechanisms of thiolated uridine analogs rely on their ability to disrupt DNA and RNA synthesis and function in rapidly proliferating cancer cells.[2][14] Similar to their antiviral action, these analogs are converted to their triphosphate forms intracellularly. They can then be incorporated into DNA or RNA by cellular polymerases.[15] This incorporation can lead to:

-

Inhibition of DNA Synthesis: The analog can act as a chain terminator, halting DNA replication.[14]

-

Induction of Apoptosis: The presence of the fraudulent base in the DNA can trigger cellular damage responses, leading to programmed cell death.[14]

-

Disruption of RNA Function: Incorporation into RNA can affect its processing, stability, and translation.

For example, 2'-deoxy-4'-thiouridine and 4'-thiothymidine have demonstrated cytotoxicity against various cancer cell lines, including L1210 (leukemia), H-Ep-2 (carcinoma), and CCRF-CEM (leukemia).[12]

Application in Metabolic RNA Labeling

4-Thiouridine (4sU) is widely used as a tool for metabolic labeling of newly transcribed RNA.[6][7] Because it is readily taken up by cells and incorporated into nascent RNA in place of uridine, it serves as a chemical tag.[6][7] This allows for the specific isolation and analysis of newly synthesized RNA.

Techniques like TUC-seq, SLAM-seq, and TimeLapse-seq utilize this principle. After labeling, the thio-group in the incorporated 4sU is chemically modified. This modification causes the reverse transcriptase to read the modified 4sU as a cytidine instead of a uridine during cDNA synthesis for sequencing. This U-to-C conversion allows for the precise identification of newly transcribed RNA at single-nucleotide resolution.[7][16]

Caption: Experimental workflow for metabolic RNA labeling using 4sU.

Quantitative Data Summary

The biological activity of various thiolated uridine analogs has been quantified in numerous studies. The table below summarizes key findings for selected compounds.

| Compound Name | Target | Assay Type | EC₅₀ / IC₅₀ / CC₅₀ | Reference |

| 4'-Thiouridine | SARS-CoV-2 (Vero cells) | Antiviral Assay | EC₅₀: 1.71 µM | [11] |

| Vero cells | Cytotoxicity Assay | CC₅₀: > 100 µM | [11] | |

| 2'-C-methyl-4'-thiouridine prodrug | Hepatitis C Virus (HCV) | Antiviral Assay | EC₅₀: 2.10 µM | [3] |

| Cytotoxicity Assay | CC₅₀: > 100 µM | [3] | ||

| 4'-thio analog of Sofosbuvir | Hepatitis C Virus (HCV) | Antiviral Assay | EC₅₀: 2.99 µM | [3] |

| Cytotoxicity Assay | CC₅₀: > 100 µM | [3] | ||

| 2'-Deoxy-4'-thiocytidine | L1210, H-Ep-2, CCRF-CEM | Cytotoxicity Assay | Active (quantitative data not specified) | [12] |

| 2'-Deoxy-4'-thiouridine | L1210, H-Ep-2, CCRF-CEM | Cytotoxicity Assay | Active (quantitative data not specified) | [12] |

| 4'-Thiothymidine | L1210, H-Ep-2, CCRF-CEM | Cytotoxicity Assay | Active (quantitative data not specified) | [12] |

| Herpes Simplex 1, HCMV | Antiviral Assay | Active (quantitative data not specified) | [12] |

EC₅₀ (Half-maximal effective concentration), IC₅₀ (Half-maximal inhibitory concentration), CC₅₀ (Half-maximal cytotoxic concentration)

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of 4sU and its application in metabolic labeling, reflecting common laboratory practices.

Protocol: Synthesis of 4-Thiouridine (4sU) from Uridine

This protocol is based on established chemical synthesis routes.[6]

Materials: Uridine, Acetic Anhydride, Pyridine, Lawesson's Reagent, Dioxane, Ammonia in Methanol, Silica Gel.

Step 1: Acetylation of Uridine (Protection)

-

Suspend uridine in pyridine.

-

Add acetic anhydride dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with methanol and evaporate the solvents under reduced pressure.

-

Purify the resulting acetylated uridine (compound 1) by silica gel chromatography.

Step 2: Thionation of Protected Uridine

-

Dissolve the acetylated uridine in anhydrous dioxane.

-

Add Lawesson's reagent to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the mixture and evaporate the solvent.

-

Purify the crude product (compound 2) via silica gel chromatography to obtain the protected 4-thiouridine.

Step 3: Deacetylation to Yield 4sU

-

Dissolve the purified protected 4-thiouridine in a solution of ammonia in methanol (e.g., 7N).

-

Stir the solution at room temperature until deacetylation is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure.

-

Purify the final product, 4-thiouridine (4sU), by recrystallization or chromatography to yield a yellow solid.

Protocol: Metabolic Labeling of Nascent RNA with 4sU

This protocol describes a general procedure for labeling cellular RNA for subsequent analysis by sequencing.

Materials: Cell culture medium, 4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO), appropriate cell line (e.g., HEK293T), RNA extraction kit, reagents for chemical conversion.

Step 1: Cell Culture and Labeling

-

Culture cells to the desired confluency (typically 70-80%).

-

Add 4sU to the cell culture medium to a final concentration of 100-200 µM.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours). The duration depends on the specific RNA species and turnover rates being investigated.

Step 2: RNA Isolation

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells directly in the culture dish using the lysis buffer from a commercial RNA extraction kit (e.g., TRIzol or a column-based kit).

-

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

Step 3: Chemical Conversion of 4sU

-

The specific chemical treatment depends on the chosen sequencing method.

-

Follow the specific protocol for the chosen method, which includes defined concentrations, incubation times, and temperatures.

-

After the reaction, purify the RNA to remove residual chemicals, typically using an RNA cleanup kit or ethanol precipitation.

Step 4: Library Preparation and Sequencing

-

Use the chemically converted RNA as input for a standard RNA-seq library preparation protocol.

-

During the reverse transcription step, the modified 4sU will be read as a 'C'.

-

Sequence the resulting cDNA library on a high-throughput sequencing platform.

-

Analyze the sequencing data using a bioinformatics pipeline that is capable of identifying T>C conversions to map newly synthesized transcripts.

Conclusion and Future Perspectives

Thiolated uridine analogs represent a versatile and powerful class of modified nucleosides. Their development has led to potent antiviral and anticancer drug candidates and has revolutionized the study of RNA biology through metabolic labeling techniques. The substitution of oxygen with sulfur provides a subtle yet impactful modification that alters the physicochemical properties of uridine, enabling it to function as a therapeutic agent or a research tool.

Future research will likely focus on the development of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. The design of next-generation prodrugs will be crucial for enhancing oral bioavailability and targeted delivery. Furthermore, the application of thiolated nucleosides in RNA-based therapeutics and diagnostics is a rapidly growing area with immense potential. As our understanding of the complex roles of RNA in health and disease expands, so too will the applications for these remarkable molecules.

References

- 1. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents | MDPI [mdpi.com]

- 3. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 7. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 9. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 4'-Thiouridine as an Orally Available Antiviral Agent Targeting Both RdRp and NiRAN Functions of SARS-CoV-2 Nsp12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ump.edu.pl [ump.edu.pl]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Application of 4-Thiouridine in Gene Transcription Analysis

Disclaimer: This technical guide focuses on 4-thiouridine (4sU), a widely researched uridine analog for studying gene transcription. The requested topic, 5-Ethyl-4-thiouridine, lacks sufficient scientific literature to compile a detailed guide. It is highly probable that the intended subject of inquiry was 4-thiouridine, given its extensive use in the field for nascent RNA labeling.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-thiouridine's application in monitoring gene transcription, its potential effects, and detailed experimental protocols.

Core Principles of 4-Thiouridine in Transcription Analysis

4-thiouridine (4sU) is a photoreactive analog of the nucleoside uridine. When introduced to cell culture, it is readily taken up by cells and integrated into the endogenous nucleotide salvage pathway.[1][2][3][4] Cellular enzymes phosphorylate 4sU to its triphosphate form (4sUTP), which is then incorporated into newly synthesized (nascent) RNA transcripts by RNA polymerases in place of uridine.[1][2][3]

The key feature of 4sU is the substitution of the oxygen atom at the 4th position of the pyrimidine ring with a sulfur atom. This thio-group allows for the selective chemical modification and subsequent enrichment of the nascent RNA population, distinguishing it from pre-existing RNA. This methodology, often referred to as 4sU-tagging, enables the study of RNA dynamics, including transcription rates, RNA processing, and degradation kinetics, with high temporal resolution.[1][2][5]

Data Presentation: Quantitative Effects of 4sU on Transcription and RNA Metabolism

The use of 4sU is considered minimally perturbing at appropriate concentrations and labeling times. However, it is not completely inert, and its effects on cellular processes should be considered when designing experiments.

Table 1: Recommended 4sU Labeling Concentrations

To minimize off-target effects, the concentration of 4sU should be adjusted based on the duration of the metabolic labeling.

| Duration of Labeling (minutes) | Recommended 4sU Concentration (μM) | Reference |

| < 10 | 500 - 1,000+ | [1] |

| 15 - 30 | 500 - 1,000 | [1] |

| 60 | 200 - 500 | [1] |

| 120 | 100 - 200 | [1] |

Table 2: 4sU Incorporation and Yield

The rate of 4sU incorporation and the yield of labeled RNA can vary depending on the cell type, 4sU concentration, and labeling time.

| Parameter | Observed Value | Experimental Conditions | Reference |

| Incorporation Rate | ~1 in every 50-100 nucleotides | 200 μM 4sU for 1 hour in fibroblasts | [2] |

| Median Incorporation Rate | 0.5% to 2.3% | 500 μM for 2hr or 100 μM for 24hr in mammalian cells | [6][7] |

| Median T>C Conversion Rate | 2.3% to 2.7% | 200 μM 4sU in SLAMseq | [8] |

| Labeled RNA Fraction | ~1.5% of input biotinylated RNA | 200 μM 4sU for 15 min in mESCs | [5] |

| Labeled RNA Fraction | 3% to 6% of total RNA | 1 hour of labeling | [9] |

Table 3: Effects of 4sU on RNA Processing and Stability

High levels of 4sU incorporation can influence pre-mRNA splicing and RNA stability. These effects are more pronounced for introns with weaker splice sites.

| Process | Effect | Experimental Conditions | Reference |

| In Vitro Splicing Efficiency | Up to 3-fold reduction | High levels of 4sU incorporation (30-100%) | [7] |

| In Vitro Transcription | Increased abortive transcripts | High levels of 4sU incorporation (100%) | [6][7] |

| In Vitro RNA Stability | Increased stability | Fully 4sU-modified RNA vs. unmodified RNA | [6] |

| Endogenous Splicing | Minimal effect on efficient splicing events | 40 μM 4sU for 2hr and 24hr in HEK293 cells | [7][10] |

Table 4: 4sU-Induced Cellular Stress Responses

Elevated concentrations of 4sU can inhibit ribosomal RNA (rRNA) synthesis and trigger a nucleolar stress response.

| Cellular Process | Effect | Experimental Conditions | Reference |

| 47S rRNA Production | ~75% reduction | 100 μM 4sU in human U2OS cells | [11] |

| 47S rRNA Processing | ~60% reduction | 100 μM 4sU in human U2OS cells | [11] |

| Cellular Response | Nucleolar stress, p53 stabilization, proliferation inhibition | > 50 μM 4sU | [11][12] |

| Suitability for rRNA analysis | Suitable at low concentrations | ≤ 10 µM 4sU | [11][12] |

Experimental Protocols

This section provides a synthesized protocol for the metabolic labeling, isolation, and purification of nascent RNA using 4sU.

Metabolic Labeling of Nascent RNA

-

Cell Plating: Plate cells to reach 70-80% confluency at the time of labeling.[1][13]

-

Prepare 4sU Medium: Just before use, thaw a stock solution of 4sU (e.g., 50 mM in RNase-free water). Dilute the 4sU stock into pre-warmed cell culture medium to the desired final concentration (refer to Table 1). For a 10 cm dish, prepare at least 5 mL of medium.[1][13]

-

Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium.[13] Incubate the cells for the desired duration (e.g., 5 minutes to 2 hours) under standard culture conditions. Protect cells from bright light after adding 4sU to prevent potential crosslinking.

-

Cell Lysis: To end the labeling, aspirate the 4sU medium and lyse the cells directly on the plate by adding 1-3 mL of TRIzol reagent.[1][14] Pipette the lysate to homogenize and transfer it to a microcentrifuge tube. Samples can be processed immediately or stored at -80°C.[1][13]

Total RNA Extraction

-

Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol lysate.[14] Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000-20,000 x g for 15 minutes at 4°C.[1]

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and 1/10 volume of 5 M NaCl.[1][14] Mix and incubate as required, then centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the RNA.

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 20,000 x g for 10 minutes at 4°C.[1]

-

Resuspension: Carefully remove all residual ethanol and air-dry the pellet briefly. Resuspend the total RNA in RNase-free water. Quantify the RNA concentration and assess its quality.

Biotinylation of 4sU-Labeled RNA

-

Reaction Setup: In an RNase-free tube, combine 60-100 µg of total RNA with Biotin-HPDP (or a similar thiol-reactive biotinylation reagent) and a biotinylation buffer (e.g., 100 mM Tris pH 7.4, 10 mM EDTA).[1][11] A typical ratio is 2 µL of 1 mg/mL Biotin-HPDP per 1 µg of RNA.[1]

-

Incubation: Incubate the reaction for 1.5 to 2 hours at room temperature with rotation, protected from light.[1]

-

Removal of Unbound Biotin: Add an equal volume of chloroform (or phenol/chloroform pH 6.7) to the reaction mixture.[1] Vortex and centrifuge at full speed for 5 minutes to separate the phases.

-

RNA Recovery: Transfer the upper aqueous phase to a new tube. Precipitate the biotinylated RNA by adding salt (e.g., 1/10 volume 5 M NaCl) and an equal volume of isopropanol.[1] Wash the pellet with 75% ethanol as described previously. Resuspend the purified, biotinylated RNA in RNase-free water.

Purification of Biotinylated Nascent RNA

-

Bead Preparation: Use streptavidin-coated magnetic beads for affinity purification. Wash the required amount of beads with a high-salt wash buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween20).[13]

-

Binding: Denature the biotinylated RNA by heating at 65°C for 10 minutes, followed by immediate placement on ice for 5 minutes.[1][13] Add the denatured RNA to the washed streptavidin beads and incubate for 15-30 minutes at room temperature with rotation to allow binding.[1][14]

-

Washing: Place the tube on a magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA). Wash the beads multiple times with pre-warmed (65°C) and then room temperature wash buffer to remove non-specifically bound RNA.[14]

-

Elution: To elute the nascent RNA, resuspend the beads in a buffer containing a reducing agent, such as 100 mM DTT (dithiothreitol).[14] This cleaves the disulfide bond between the biotin reagent and the 4sU-labeled RNA. Incubate for 5-10 minutes, then place on the magnetic stand and collect the supernatant containing the purified nascent RNA. A second elution can be performed to maximize yield.[14]

-

Final Cleanup: The eluted nascent RNA can be further purified and concentrated using a standard RNA cleanup kit (e.g., RNeasy MinElute) for downstream applications like qRT-PCR or RNA-sequencing.[14]

Mandatory Visualizations

Cellular Metabolism and Incorporation of 4-Thiouridine

Caption: Cellular uptake and metabolic pathway of 4-thiouridine (4sU) for incorporation into nascent RNA.

Experimental Workflow for Nascent RNA Analysis

References

- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.plos.org [journals.plos.org]

- 11. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Functional Differences Between 5-Ethyl-4-thiouridine and 4-thiouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the structural, physicochemical, and biological properties of 4-thiouridine and its derivative, 5-Ethyl-4-thiouridine. While 4-thiouridine is a well-characterized photoactivatable ribonucleoside analog extensively used in molecular biology, detailed experimental data on this compound is less prevalent in publicly accessible literature. This guide, therefore, combines established data for 4-thiouridine with inferred properties for this compound based on known structure-activity relationships of similar 5-substituted uridine analogs.

Core Structural Differences

The fundamental structural distinction between 4-thiouridine and this compound lies in the substitution at the C5 position of the pyrimidine ring. In 4-thiouridine, the C4 oxygen of the uracil base is replaced by a sulfur atom. This compound possesses this same thionation at the C4 position but is further modified with an ethyl group (-CH₂CH₃) at the C5 position. This seemingly minor addition has significant implications for the molecule's steric bulk, electronic properties, and potential biological interactions.

Chemical Structures:

-

4-thiouridine (s⁴U): A uridine analog where the oxygen atom at the C4 position is replaced by a sulfur atom.

-

This compound (E-s⁴U): A derivative of 4-thiouridine with an ethyl group attached to the C5 position of the uracil ring.

Physicochemical Properties

The addition of an ethyl group to the C5 position of the pyrimidine ring is expected to alter the physicochemical properties of this compound relative to 4-thiouridine.

| Property | 4-thiouridine | This compound (Inferred) | Reference |

| Molecular Formula | C₉H₁₂N₂O₅S | C₁₁H₁₆N₂O₅S | [1] |

| Molecular Weight | 260.27 g/mol | 288.32 g/mol | [1] |

| LogP (Octanol-water partition coefficient) | -1.4 | Expected to be slightly higher (less polar) than 4-thiouridine due to the hydrophobic ethyl group. | [1] |

| UV Absorption (λmax) | ~330-335 nm | Expected to have a similar λmax to 4-thiouridine, characteristic of the 4-thiouracil chromophore. | [2] |

| Solubility | Soluble in water and DMSO. | Expected to have slightly lower aqueous solubility and higher solubility in organic solvents compared to 4-thiouridine. | [3] |

Synthesis and Chemical Reactivity

The synthesis of both compounds typically starts from uridine or a related precursor. The key steps involve the introduction of the ethyl group at the C5 position (for this compound) and the thionation of the C4 carbonyl group.

Synthesis of 4-thiouridine

A common method for the synthesis of 4-thiouridine involves the direct thionation of a protected uridine derivative using a thionating agent like Lawesson's reagent.[4][5]

Proposed Synthesis of this compound

The synthesis of this compound would likely begin with the synthesis of 5-ethyluridine, which can then be thionated. The synthesis of a related compound, (E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine, has been reported to start from 5-ethyl-2'-deoxy-4'-thiouridine, suggesting the feasibility of this precursor.

Biological Activity and Applications

4-thiouridine

4-thiouridine is a widely used tool in molecular biology for studying RNA dynamics.[4][5] Its key application stems from its ability to be incorporated into newly synthesized RNA in place of uridine. Upon exposure to UV light of ~365 nm, the 4-thio group becomes highly reactive and can form covalent cross-links with adjacent molecules, particularly amino acid residues in RNA-binding proteins. This property is exploited in techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).[4][5]

This compound

While direct applications of this compound are not well-documented, the biological activity of the related compound, 2'-deoxy-5-ethyl-beta-4'-thiouridine, as a potent inhibitor of gammaherpesvirus replication suggests that 5-ethyl substitution on the 4-thiouridine scaffold can confer significant antiviral properties. The ethyl group at the C5 position may enhance binding to viral enzymes or interfere with viral nucleic acid synthesis.

Experimental Protocols

General Protocol for Synthesis of 4-thiouridine from Uridine

This protocol is a generalized procedure based on common laboratory practices.[4][5]

-

Protection of Uridine: Uridine is first protected, typically by acetylation of the hydroxyl groups on the ribose sugar, to prevent side reactions. This is often achieved by reacting uridine with acetic anhydride in pyridine.

-

Thionation: The protected uridine is then dissolved in an appropriate solvent (e.g., dioxane or toluene) and treated with a thionating agent, such as Lawesson's reagent. The reaction is typically heated to drive the conversion of the C4 carbonyl to a thiocarbonyl.

-

Deprotection: After the thionation is complete, the protecting groups are removed. For acetyl groups, this is commonly done by treatment with a base, such as ammonia in methanol.

-

Purification: The final product, 4-thiouridine, is purified using standard techniques like column chromatography or recrystallization.

Metabolic Labeling of RNA with 4-thiouridine

This is a general protocol for labeling newly transcribed RNA in cell culture.

-

Cell Culture: Grow cells to the desired confluency in standard culture medium.

-

Labeling: Replace the culture medium with fresh medium containing 4-thiouridine at a final concentration typically ranging from 50 to 200 µM. The optimal concentration and labeling time depend on the cell type and experimental goals.

-

Harvesting: After the desired labeling period, harvest the cells and isolate total RNA using a standard RNA extraction method (e.g., TRIzol).

-

Downstream Applications: The 4-thiouridine-labeled RNA can then be used for various downstream applications, such as PAR-CLIP, RNA stability assays, or transcriptome-wide analysis of newly synthesized RNA.

Conclusion and Future Directions

4-thiouridine is an invaluable tool for studying RNA biology. The addition of an ethyl group at the C5 position, creating this compound, is predicted to alter its physicochemical and biological properties, potentially leading to new applications. The known antiviral activity of the deoxy version of this compound suggests that this compound could be a promising candidate for antiviral drug development. Further research is needed to fully characterize the synthesis, properties, and biological activities of this compound to unlock its full potential in research and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Incorporation of Thiouridine Analogs for Nascent RNA Labeling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the in vivo incorporation of nucleoside analogs for nascent RNA labeling, direct and extensive research specifically detailing the in vivo incorporation of 5-Ethyl-4-thiouridine (5-ETU) for this purpose is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the principles and methodologies established for the closely related and widely utilized thiouridine analog, 4-thiouridine (4sU) , and the prominent ethynyl-uridine analog, 5-ethynyluridine (5-EU) . The experimental protocols and data presented herein are based on these analogs and serve as a robust foundation for researchers interested in the metabolic labeling of RNA in vivo.

Introduction to Metabolic Labeling of Nascent RNA

Metabolic labeling of newly transcribed RNA has emerged as a powerful tool to investigate the dynamics of gene expression, including transcription, RNA processing, and decay.[1] This technique involves the introduction of modified nucleoside analogs that are incorporated into elongating RNA chains by cellular RNA polymerases.[2] These analogs act as chemical handles, enabling the subsequent isolation and analysis of the nascent transcriptome.

The most common non-canonical nucleosides used for metabolic labeling of RNA are 4-thiouridine (4sU) and 5-ethynyluridine (5-EU).[3][4] 4sU, a naturally occurring uridine derivative, is readily taken up by cells, phosphorylated to its triphosphate form, and incorporated into newly transcribed RNA.[2] The thiol group on 4sU allows for specific biotinylation, facilitating the separation of newly transcribed RNA from pre-existing RNA.[2][5] 5-EU, another uridine analog, contains an ethynyl group that can be detected via a copper(I)-catalyzed cycloaddition reaction, commonly known as "click chemistry".[6]

Core Concepts: The Workflow of Thiouridine Analog Labeling